molecular formula C14H19N3S B4565746 N-bicyclo[2.2.1]hept-2-yl-N'-(4-pyridinylmethyl)thiourea

N-bicyclo[2.2.1]hept-2-yl-N'-(4-pyridinylmethyl)thiourea

Cat. No.: B4565746
M. Wt: 261.39 g/mol
InChI Key: LBHZCKGHGDTSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-N'-(4-pyridinylmethyl)thiourea is a useful research compound. Its molecular formula is C14H19N3S and its molecular weight is 261.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.12996879 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibiotic Applications

  • Thiopeptides, which include structures related to N-bicyclo[2.2.1]hept-2-yl-N'-(4-pyridinylmethyl)thiourea, are recognized for their potent antibiotic properties, inhibiting protein synthesis through a unique post-translational modification process. This process transforms a linear peptide into a complex polycyclic structure, indicating a potential route for developing new antibiotics (Hudson et al., 2015).

Chemical Synthesis and Organic Chemistry

  • The compound has been utilized in the synthesis of complex pyridines, contributing to the exploration of novel chemical structures and potentially influencing drug discovery and material science fields. These synthetic routes offer pathways to create new molecules with significant biological activities (Gray et al., 2008).

Materials Science and Polymer Chemistry

  • In the realm of materials science, this compound-related compounds have been explored for their self-assembly and pH-responsive properties. These studies pave the way for the development of novel materials with desirable magnetic, redox-active, stimuli-responsive, and self-healing properties (Pawar et al., 2015).

Drug Development and Pharmacology

  • Research has also delved into the benchtop biosynthesis of thiopeptide scaffolds, leveraging the compound for generating analogs with potential antimicrobial activities. This approach facilitates the exploration of thiopeptide enzymes and the rapid production of new thiopeptide analogs for pharmaceutical applications (Fleming et al., 2019).

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c18-14(16-9-10-3-5-15-6-4-10)17-13-8-11-1-2-12(13)7-11/h3-6,11-13H,1-2,7-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHZCKGHGDTSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=S)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.